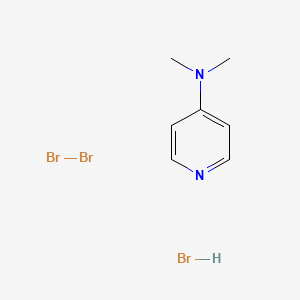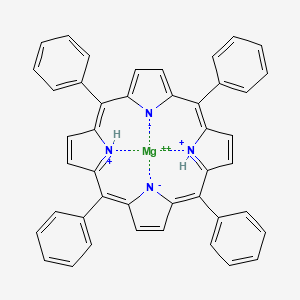
Loureirin D
概要
説明
Loureirin D is a bioactive natural product belonging to the chalcone family, specifically a dihydrochalconeThis compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
科学的研究の応用
Loureirin D has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: this compound is studied for its effects on cell cycle regulation and apoptosis.
Medicine: The compound has shown potential in treating various cancers, including colorectal cancer and non-small-cell lung cancer
作用機序
Loureirin Dは、いくつかの分子メカニズムを通じてその効果を発揮します。
抗癌活性: 細胞周期関連タンパク質を調節し、Fas細胞表面死受容体を上方制御することにより、癌細胞における細胞周期停止とアポトーシスを誘導します.
6. 類似の化合物との比較
This compoundは、Loureirin A、Loureirin B、およびLoureirin Cを含むジヒドロカルコンとして知られる化合物ファミリーの一部です。これらの化合物は、構造が似ていますが、特定の生物活性と効力は異なります。
Loureirin A: ピロリ菌に対する抗菌活性で知られています.
Loureirin B: 特定のイオンチャネルを阻害することにより、免疫抑制効果を示します.
Loureirin C: ラジカルスカベンジングを通じて抗酸化メカニズムを示します.
This compoundは、強力な抗癌特性と細胞周期とアポトーシス経路を調節する能力により、科学研究と医薬品開発において独特で貴重な化合物として際立っています .
生化学分析
Biochemical Properties
Loureirin D interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to regulate cell cycle-associated proteins and up-regulate Fas cell surface death receptor .
Cellular Effects
This compound has shown selective cytotoxicity against colorectal cancer (CRC) cells . It influences cell function by regulating cell cycle and Fas death receptor .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can bind to the Fas/FADD death domain complex .
Temporal Effects in Laboratory Settings
It has shown promising results in in vitro studies, demonstrating selective anti-colorectal cancer activity .
準備方法
合成経路と反応条件: Loureirin Dは、古典的なクライスン‐シュミット縮合反応によって合成できます。これは、適切なアルデヒドとケトンを塩基、通常は水酸化ナトリウムまたは水酸化カリウムの存在下で還流条件下で反応させることを伴います。 得られたカルコンは、次に還元反応に付されてジヒドロカルコン構造が得られます .
工業生産方法: this compoundの工業生産には、竜血の樹脂の抽出とそれに続く精製プロセスが含まれます。樹脂は通常エタノールに溶解され、溶液はさまざまなクロマトグラフィー技術に付されてthis compoundが分離されます。 この目的には、通常、高速液体クロマトグラフィー(HPLC)が使用されます .
化学反応の分析
反応の種類: Loureirin Dは、以下を含むいくつかの種類の化学反応を受けます。
酸化: this compoundは酸化されてさまざまな酸化誘導体になる可能性があります。
還元: この化合物は、還元されてジヒドロカルコンになる可能性があります。
置換: this compoundは、特にヒドロキシル基において置換反応を受けます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムは、しばしば還元剤として使用されます。
置換: 酢酸無水物と硫酸などの試薬は、アセチル化反応に使用されます。
主要な生成物: これらの反応から形成される主要な生成物には、this compoundのさまざまな酸化および還元誘導体、ならびに置換カルコンが含まれます .
4. 科学研究の用途
This compoundは、幅広い科学研究の用途があります。
化学: これは、他の生物活性化合物を合成するための前駆体として使用されます。
生物学: this compoundは、細胞周期調節とアポトーシスに対する影響について研究されています。
類似化合物との比較
Loureirin D is part of a family of compounds known as dihydrochalcones, which also includes Loureirin A, Loureirin B, and Loureirin C. These compounds share similar structures but differ in their specific biological activities and potency:
Loureirin A: Known for its antimicrobial activity against Helicobacter pylori.
Loureirin B: Exhibits immunosuppressive effects by inhibiting specific ion channels.
Loureirin C: Demonstrates antioxidation mechanisms through radical scavenging.
This compound stands out due to its potent anticancer properties and its ability to regulate cell cycle and apoptosis pathways, making it a unique and valuable compound in scientific research and pharmaceutical development .
特性
IUPAC Name |
3-(2,4-dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-21-16-9-12(18)8-15(20)13(16)6-7-14(19)10-2-4-11(17)5-3-10/h2-5,8-9,17-18,20H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMBVNGTZRFEPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1CCC(=O)C2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401168110 | |
| Record name | 3-(2,4-Dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119425-91-1 | |
| Record name | 3-(2,4-Dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119425-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,4-Dihydroxy-6-methoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



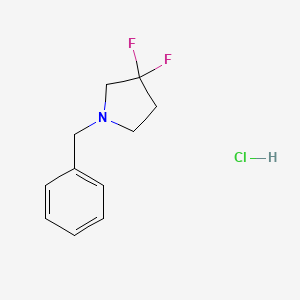
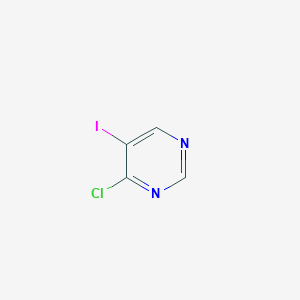
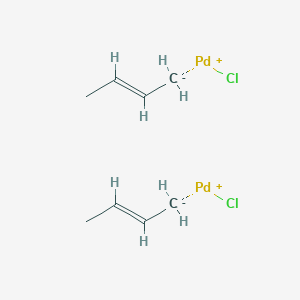


![3-[4-[2-[[6-amino-9-[(2R,4R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B1631515.png)


